(5-Chloro-2-methoxyphenyl)methanamine
Overview
Description
(5-Chloro-2-methoxyphenyl)methanamine, also known as 5-Chloro-2-methoxybenzylamine, is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.63 g/mol . This compound is characterized by the presence of a chloro group at the 5th position and a methoxy group at the 2nd position on a benzene ring, with a methanamine group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions . This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 5-chloro-2-methoxybenzaldehyde, while reduction can produce 5-chloro-2-methoxyphenylmethanol .
Scientific Research Applications
(5-Chloro-2-methoxyphenyl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methoxyphenyl) (phenyl)methanamine hydrochloride: This compound has a similar structure but includes a phenyl group and a hydrochloride salt.
5-Chloro-2-methylphenol: This compound is structurally similar but lacks the methanamine group.
Uniqueness
(5-Chloro-2-methoxyphenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the benzene ring, along with the methanamine group, allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGGUFCYUVFLJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573969 | |
Record name | 1-(5-Chloro-2-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181473-92-7 | |
Record name | 1-(5-Chloro-2-methoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of studying (5-chloro-2-methoxyphenyl)methanamine in the context of cAMP-dependent Protein Kinase A?
A1: This research investigates this compound as a fragment-like molecule interacting with cAMP-dependent Protein Kinase A (PKA) from Cricetulus griseus (Chinese hamster). [] PKA is a crucial enzyme involved in various cellular processes, making it a potential drug target for diseases like cancer and inflammation. Studying how small molecules like this compound bind to PKA can provide valuable insights into its structure and function. This knowledge can be further utilized to design more potent and selective PKA inhibitors for therapeutic applications.
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